molecular formula C21H22BrN3O4S B14953136 5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Cat. No.: B14953136
M. Wt: 492.4 g/mol
InChI Key: BRCQLNVSLVYDGP-UHFFFAOYSA-N
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Description

5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring, a piperazine ring substituted with a 4-methoxyphenylsulfonyl group, and an oxoethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with the piperazine and sulfonyl groups. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Functionalization: The brominated indole is then reacted with a piperazine derivative that has been pre-functionalized with a 4-methoxyphenylsulfonyl group. This step typically involves nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

    Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit certain enzymes involved in key metabolic pathways.

    Modulation of Signaling Pathways: It can affect intracellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-2-methoxyphenyl)sulfonylpyrrolidine
  • 1-(5-bromo-2-methoxyphenyl)-1H-indole
  • 5-bromo-2-methoxybenzenesulfonyl chloride

Uniqueness

5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the sulfonyl group enhances its potential interactions with biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H22BrN3O4S

Molecular Weight

492.4 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C21H22BrN3O4S/c1-29-18-3-5-19(6-4-18)30(27,28)25-12-10-23(11-13-25)21(26)15-24-9-8-16-14-17(22)2-7-20(16)24/h2-9,14H,10-13,15H2,1H3

InChI Key

BRCQLNVSLVYDGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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